molecular formula C12H17ClN4O2S B2671727 Ethyl 4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 339017-78-6

Ethyl 4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B2671727
CAS RN: 339017-78-6
M. Wt: 316.8
InChI Key: HTJZFQDVRPMFIQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a pyrimidine ring, a tetrahydro-1(2H)-pyrazinecarboxylate group, and a methylsulfanyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. For example, the replacement of the trifluoromethyl moiety with ethyl at position-4 of a similar compound showed increased potency .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at producing potential antibacterial agents, has led to the development of various derivatives through reactions with active methylene compounds. These compounds have been evaluated for their antibacterial properties, showing significant activities in some cases, which underscores the potential of ethyl 4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate as a precursor in medicinal chemistry for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Fluorescent Molecules and Potential Agricultural Chemicals

The unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, synthesized through a series of reactions including the condensation with aqueous hydrazine, has been exploited for the synthesis of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This research highlights the compound's capacity for application in fluorescent labeling and as a basis for developing new agricultural chemicals (Wu et al., 2006).

Synthesis of Pyrazole and Oxazole Derivatives

The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, related to the chemical structure , has been utilized in reactions with hydrazine derivatives to synthesize pyrazole and oxazole derivatives, expanding the scope of potential applications in synthesizing heterocyclic compounds with diverse biological activities (Azab, Youssef, & El-Bordany, 2013).

Enzymatic Activity Enhancement

Innovative synthesis approaches have been developed for compounds containing pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives, leading to new 5-substituted pyrazolopyrimidin-4-ones. These compounds have shown significant potential in increasing the reactivity of cellobiase, suggesting applications in enzyme modulation and the design of enzyme activators (Abd & Awas, 2008).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2S/c1-3-19-12(18)17-6-4-16(5-7-17)10-8-9(13)14-11(15-10)20-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJZFQDVRPMFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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